25-Deoxyecdysone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

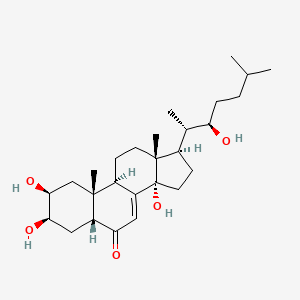

25-deoxyecdysone is a 3beta-hydroxy steroid that is ecdysone in which the hydroxy group at position 25 is replaced by a hydrogen. It is a 3beta-hydroxy steroid, a 2beta-hydroxy steroid, a 14alpha-hydroxy steroid, a 22-hydroxy steroid, a 6-oxo steroid and an enone. It derives from an ecdysone. It derives from a hydride of a 5beta-cholestane.

Applications De Recherche Scientifique

Synthesis of 25-Deoxyecdysone

The synthesis of this compound has been achieved through several methodologies. A notable four-step synthesis process allows for the production of this compound from ecdysone, facilitating further research into its metabolic pathways and biological activities . This synthetic approach enables the generation of labeled compounds for use in metabolic studies.

Metabolic Studies

Research has demonstrated that this compound is involved in various metabolic processes within crustaceans. Studies utilizing radiolabeled compounds have identified metabolites formed by Y-organs, showcasing the compound's role in the hormonal regulation of growth and development . Such investigations are crucial for understanding the biosynthetic pathways of ecdysteroids and their physiological implications.

Insect Physiology

In insects, this compound is implicated in growth regulation and metamorphosis. Research indicates that it can influence gene expression related to molting and development . The compound's effects on insect physiology make it a candidate for eco-friendly pest control strategies.

Therapeutic Potential

Recent studies have explored the potential therapeutic applications of this compound in human health. Its anti-inflammatory properties have been highlighted, suggesting possible uses in treating inflammatory diseases . Additionally, its ability to modulate cellular processes opens avenues for cancer research, particularly regarding cell proliferation and apoptosis.

Case Studies and Research Findings

Several case studies provide insights into the applications of this compound:

-

Case Study 1: Ecdysteroids in Insect Development

Research on Spodoptera frugiperda demonstrated that this compound plays a crucial role in the hormonal regulation of larval development, affecting growth rates and survival . -

Case Study 2: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of ecdysteroids found that this compound significantly reduced inflammatory markers in vitro, indicating its potential as a therapeutic agent for inflammatory conditions .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Analyse Des Réactions Chimiques

Structural Features Influencing Reactivity

The molecular structure of 25-deoxyecdysone (C₂₇H₄₄O₅) contains several reactive sites :

| Position | Functional Group | Reactivity |

|---|---|---|

| C6 | Ketone (6-oxo) | Susceptible to nucleophilic addition or reduction |

| C7-C8 | Double bond (Δ⁷) | Prone to epoxidation or hydroxylation |

| C2β, C3β | Hydroxyl groups | Targets for esterification or oxidation |

| C14α, C22 | Hydroxyl groups | Potential sites for glycosylation |

The absence of the C25 hydroxyl group distinguishes it from ecdysone and reduces polarity, influencing its metabolic stability .

Enzymatic Hydroxylation

In crustaceans, this compound undergoes enzymatic hydroxylation at C20 to form ponasterone A, a molting hormone. This reaction is catalyzed by cytochrome P450 enzymes in the hepatopancreas .

Reaction :

this compound + O₂ + NADPH → Ponasterone A + H₂O + NADP⁺

Oxidative Damage Pathways

Exposure to reactive oxygen species (ROS) induces modifications at the Δ⁷ double bond:

-

Hydroxyl radical addition : Forms 7,8-dihydroxy derivatives, analogous to DNA base damage .

-

Epoxidation : ROS like peroxynitrite (ONOO⁻) convert the double bond to an epoxide, generating electrophilic intermediates .

Oxidation Reactions

-

Ketone reduction : The C6 ketone can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, yielding 6β-hydroxy derivatives .

-

Alcohol oxidation : Hydroxyl groups at C2β/C3β are oxidized to ketones under strong oxidizing conditions (e.g., CrO₃) .

Electrophilic Additions

The Δ⁷ double bond participates in:

-

Epoxidation : With mCPBA or H₂O₂/acid catalysts.

-

Halogenation : Bromine or chlorine adds across the double bond, forming dihalogenated products .

Stability and Degradation

This compound is prone to acid-catalyzed dehydration at elevated temperatures, forming Δ⁷,⁹(11) dienes. Alkaline conditions promote isomerization of the Δ⁷ bond to Δ⁸(9) .

Comparative Reactivity Table

Propriétés

Formule moléculaire |

C27H44O5 |

|---|---|

Poids moléculaire |

448.6 g/mol |

Nom IUPAC |

(2S,3R,5R,9R,10R,13R,14S,17R)-2,3,14-trihydroxy-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H44O5/c1-15(2)6-7-21(28)16(3)17-9-11-27(32)19-12-22(29)20-13-23(30)24(31)14-25(20,4)18(19)8-10-26(17,27)5/h12,15-18,20-21,23-24,28,30-32H,6-11,13-14H2,1-5H3/t16-,17+,18-,20-,21+,23+,24-,25+,26+,27+/m0/s1 |

Clé InChI |

HHQGPNBMKUXKRM-JUJQDXCZSA-N |

SMILES |

CC(C)CCC(C(C)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |

SMILES isomérique |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)[C@@H](CCC(C)C)O |

SMILES canonique |

CC(C)CCC(C(C)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |

Synonymes |

25-deoxyecdysone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.